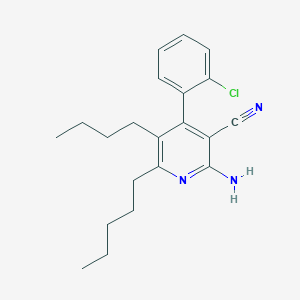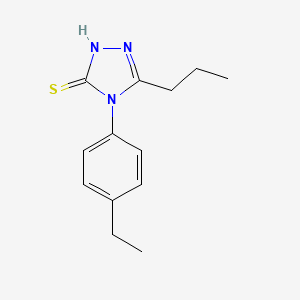![molecular formula C27H22N2O3 B4626735 2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)
2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol
Vue d'ensemble
Description
The study of compounds with similar structural frameworks, such as imidazole phenols and naphthylphenol derivatives, is significant in fields like medicinal chemistry and materials science. These compounds often exhibit interesting biological activities and unique physical and chemical properties.
Synthesis Analysis
The synthesis of imidazole phenol derivatives usually involves multi-step chemical reactions, including azo-coupling reactions, Grignard reactions, and electropolymerization for certain silicon naphthalocyanines with electropolymerizable groups (Bıyıklıoğlu & Alp, 2017).
Molecular Structure Analysis
X-ray crystallography and Density Functional Theory (DFT) calculations are commonly employed to elucidate the molecular structure of these compounds, providing insights into their geometric parameters, bond lengths, angles, and dihedral angles (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical behavior of these compounds often involves interactions with metals to form complexes, exhibiting interesting fluorescent properties and potential as photosensitizers in photodynamic therapy (Eseola et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, can be assessed through a combination of experimental techniques and computational studies. The electropolymerization studies indicate their non-aggregated state in solutions and potential for creating thin films with specific optical properties (Bıyıklıoğlu & Alp, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, photochromic behavior, and electrochemical characteristics, are key aspects of these compounds. Their photochromic and fluorescent properties have been explored in solution and when embedded in polymethylmethacrylate (PMMA) films, showing potential for applications in smart materials and optoelectronics (Zhao et al., 2018).
Applications De Recherche Scientifique
Photophysical Properties and Synthesis
- Novel fluorescent triazole derivatives have been synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids, showing significant photophysical properties with potential applications in materials science and sensor technology. These compounds exhibit fluorescence in the blue and green regions, demonstrating their utility in the development of fluorescent materials (Padalkar et al., 2015).
Enzymatic Polymerization
- The enzyme-mediated polymerization of phenolic compounds, including 1-naphthol and derivatives, has been explored to produce dimeric, trimeric, and higher oligomeric compounds. This research highlights the potential of enzymatic methods in creating complex organic molecules with high precision and under mild conditions (Sjoblad et al., 1976).
Gas-Phase Condensation Studies
- The gas-phase condensation of phenoxy radicals, which can be related to the structural moieties within the compound of interest, has been studied to understand the formation mechanisms of complex organic pollutants like dioxins. This research provides insights into the environmental implications of organic reactions occurring under thermal conditions (Wiater et al., 2000).
Antioxidant Capacity Enhancement
- The enzymatic modification of phenolic compounds, such as 2,6-dimethoxyphenol, to synthesize dimers with enhanced antioxidant capacity demonstrates the potential of biocatalytic processes in producing bioactive compounds with improved health benefits. This approach leverages the catalytic efficiency of enzymes like laccase to modify and enhance the properties of phenolic antioxidants (Adelakun et al., 2012).
Molecular Design for Organic Light-Emitting Devices
- The molecular design of phenanthroimidazole-functionalized compounds, incorporating fused polycyclic aryl fragments, has been tailored for non-doped blue organic light-emitting devices. These studies underscore the importance of molecular engineering in developing high-performance materials for optoelectronic applications (Jayabharathi et al., 2018).
Propriétés
IUPAC Name |
2,6-dimethoxy-4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-31-22-15-19(16-23(32-2)26(22)30)27-28-24(18-10-4-3-5-11-18)25(29-27)21-14-8-12-17-9-6-7-13-20(17)21/h3-16,30H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOWQGFGZVHJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)
![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)
![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)
![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)
![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)
![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)